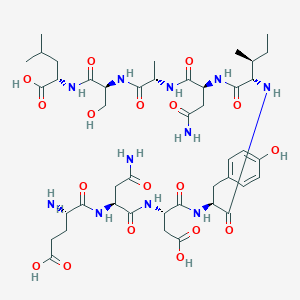
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications worldwide.
Mechanism Of Action
Diclofenac works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone reduces pain and inflammation. It also has antioxidant properties and can scavenge free radicals, which can contribute to the development of inflammation.
Biochemical And Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It can reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It can also induce apoptosis in cancer cells and has been shown to have anti-tumor effects in animal models. Diclofenac has been shown to have a low risk of gastrointestinal and cardiovascular side effects compared to other NSAIDs.
Advantages And Limitations For Lab Experiments
Diclofenac has a number of advantages for use in lab experiments. It is readily available and easy to use. It has a well-established mechanism of action and has been extensively studied in animal models and humans. However, there are also limitations to its use. Diclofenac can have variable effects depending on the dose and duration of treatment. It can also have off-target effects that may complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. One area of interest is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area of interest is the study of its effects on different cell types and in different disease models. Finally, there is a need for further research into the long-term effects of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone on human health.
Synthesis Methods
The synthesis of 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone involves the reaction of 2,3-dichloroaniline with 2-hydroxy-3-methylbenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain 2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diclofenac is a selective inhibitor of COX-2, which is primarily responsible for inflammation and pain. It has also been shown to have antioxidant properties and can scavenge free radicals.
properties
CAS RN |
145818-23-1 |
|---|---|
Product Name |
2,2-Dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-hydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6(7(5)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI Key |
ICRCTXBCYNIDTM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(Cl)Cl)O |
synonyms |
Ethanone, 2,2-dichloro-1-(2-hydroxy-3-methylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)


![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)



![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)


